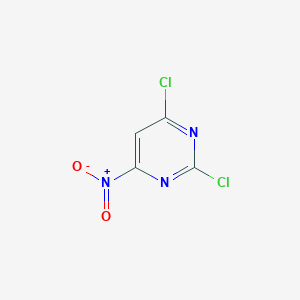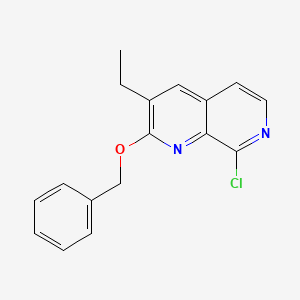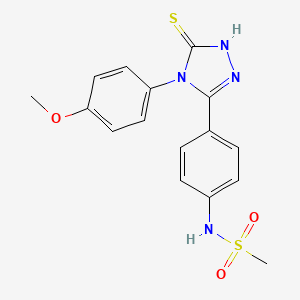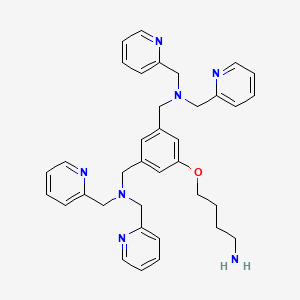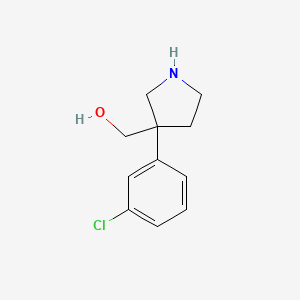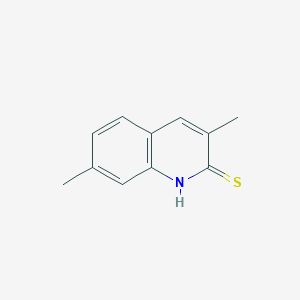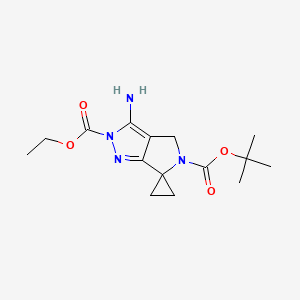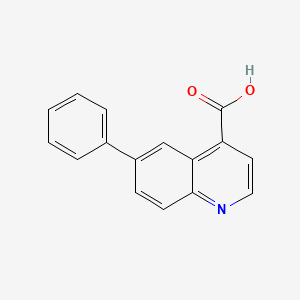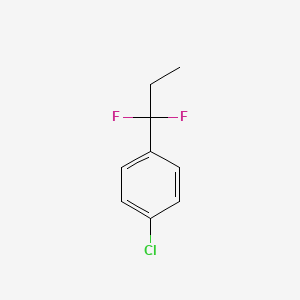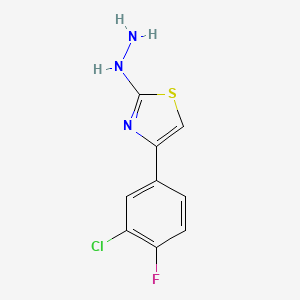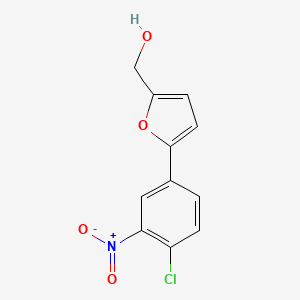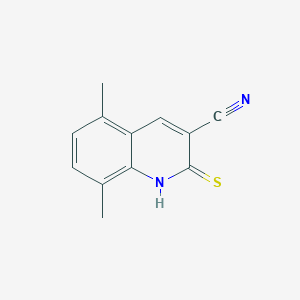
2-Mercapto-5,8-dimethylquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-5,8-dimethylquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C12H10N2S. It is characterized by the presence of a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The compound also contains a mercapto group (-SH) and a carbonitrile group (-C≡N), which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-5,8-dimethylquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5,8-dimethylquinoline with carbon disulfide (CS2) in the presence of a base, followed by the addition of a cyanating agent such as potassium cyanide (KCN). The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-5,8-dimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or substituted quinoline derivatives.
Scientific Research Applications
2-Mercapto-5,8-dimethylquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Mercapto-5,8-dimethylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-5,7-dimethylquinoline-3-carbonitrile
- 2-Mercapto-6,8-dimethylquinoline-3-carbonitrile
- 2-Mercapto-5,8-dimethylquinoline-4-carbonitrile
Uniqueness
2-Mercapto-5,8-dimethylquinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which influences its chemical reactivity and biological activity. The presence of both mercapto and carbonitrile groups provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C12H10N2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
5,8-dimethyl-2-sulfanylidene-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10N2S/c1-7-3-4-8(2)11-10(7)5-9(6-13)12(15)14-11/h3-5H,1-2H3,(H,14,15) |
InChI Key |
NJRDGDNPMIKZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=S)NC2=C(C=C1)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


